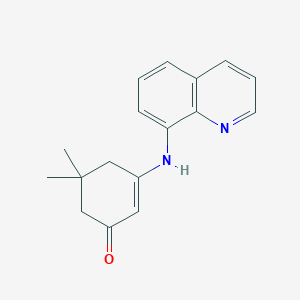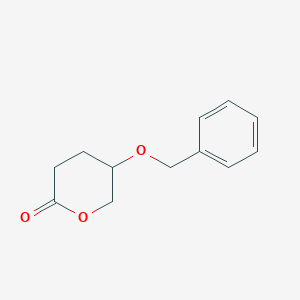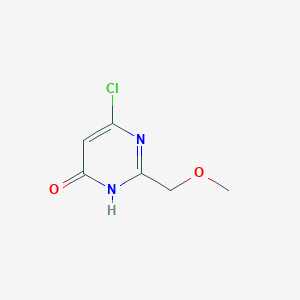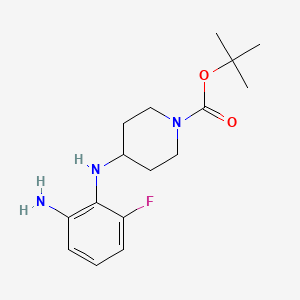
5,5-Dimethyl-3-(8-quinolylamino)cyclohex-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-3-(8-quinolylamino)cyclohex-2-EN-1-one is a chemical compound with the molecular formula C14H23NO . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: InChI=1S/C14H23NO/c1-14(2)9-12(8-13(16)10-14)15-11-6-4-3-5-7-11/h8,11,15H,3-7,9-10H2,1-2H3 . This InChI code provides a standard way to encode the molecule’s structure using a textual string.Physical And Chemical Properties Analysis
The molecular weight of this compound is 221.3385 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Synthesis and Structural Studies
Research has explored the synthesis and structural properties of compounds related to 5,5-Dimethyl-3-(8-quinolylamino)cyclohex-2-EN-1-one. For instance, Hens, Mondal, and Rajak (2013) focused on mononuclear Zn(ii) complexes with a similar structure, revealing their strong binding ability and ratiometric response to Zn(2+) ions. This study highlights the potential of these compounds in metal ion sensing and fluorescence enhancement upon complexation (Hens, Mondal, & Rajak, 2013).
Pharmaceutical Synthesis Applications
Yermolayev et al. (2008) described the synthesis of N1-substituted hexahydro-3-quinolinecarboxamides, analogous to known pharmaceuticals. This underscores the potential application of similar compounds in drug synthesis (Yermolayev et al., 2008).
Exploration of Properties
Fatima et al. (2021) explored the properties of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, a derivative of the compound , through experimental and theoretical studies. This research offers insights into molecular properties that can guide pharmaceutical and material science applications (Fatima et al., 2021).
Novel Synthesis and Analysis Techniques
Research by Fatma, Bishnoi, and Verma (2015) on novel synthesis methods for related compounds highlights advancements in molecular geometry, chemical reactivity, and thermodynamic properties. This study contributes to the understanding of synthesis techniques and the properties of these compounds (Fatma, Bishnoi, & Verma, 2015).
Anticancer Research
Wang et al. (2009) and Ghorab et al. (2008) have conducted studies on novel synthetic makaluvamine analogues and quinolines, respectively, revealing their potential as anticancer agents. These studies indicate the promise of compounds related to this compound in oncology research (Wang et al., 2009); (Ghorab et al., 2008).
Metal Complexation Studies
Enders et al. (2001) investigated the complexation behavior of compounds with a structure related to this compound. This research enhances the understanding of metal complexation, which is vital in catalysis and material science (Enders et al., 2001).
Olefin Polymerization Catalysis
Enders et al. (2001) also explored chromium(III) complexes as catalysts for olefin polymerization, demonstrating the potential application of these compounds in industrial polymer synthesis (Enders et al., 2001).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5,5-dimethyl-3-(quinolin-8-ylamino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-17(2)10-13(9-14(20)11-17)19-15-7-3-5-12-6-4-8-18-16(12)15/h3-9,19H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKANFBLVWJQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=CC3=C2N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2670205.png)

![4-Methyl-2,6-bis(2-methylprop-2-enyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2670207.png)
![8-(3-chlorophenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2670208.png)


![5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one](/img/structure/B2670211.png)




![2-(Pyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2670220.png)
![N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2670225.png)